{Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic group. The process typically starts with the protection of the amino groups using tert-butyloxycarbonyl (Boc) groups. The peptide chain is then assembled using standard solid-phase peptide synthesis (SPPS) techniques . The final step involves the attachment of the 7-amino-4-methylcoumarin (AMC) group to the peptide chain .
Industrial Production Methods: Industrial production of {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) primarily undergoes proteolytic cleavage reactions. It is efficiently cleaved by furin, a calcium-dependent serine protease . The cleavage occurs at the arginine residues, releasing the fluorogenic AMC group .
Common Reagents and Conditions: The cleavage reaction typically requires the presence of calcium ions and occurs at physiological pH and temperature . The reaction is highly specific to furin and related proteases .
Major Products Formed: The major product formed from the cleavage of {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) is the free AMC group, which fluoresces upon release .
Scientific Research Applications
{Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) is widely used in scientific research for the study of proteolytic enzymes, particularly furin . It serves as a substrate in enzyme assays to measure the activity of furin and related proteases . This compound is also used in the study of protein processing and maturation, as furin is involved in the cleavage of precursor proteins . Additionally, it is used in drug discovery and development to screen for inhibitors of furin and related proteases .
Mechanism of Action
The mechanism of action of {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) involves its cleavage by furin . Furin recognizes the specific peptide sequence and cleaves at the arginine residues, releasing the AMC group . The released AMC group fluoresces, allowing for the quantification of enzyme activity . This mechanism is highly specific to furin and related proteases, making it a valuable tool in enzymology .
Comparison with Similar Compounds
Similar Compounds:
- {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) is similar to other fluorogenic substrates used in protease assays, such as {Boc-Val-Pro-Arg-AMC} (hydrochloride) and {Boc-Gln-Ala-Arg-AMC} (hydrochloride) .
- These compounds also contain the AMC group and are cleaved by specific proteases, releasing the fluorescent AMC group .
Properties
Molecular Formula |
C38H63ClN14O8 |
---|---|
Molecular Weight |
879.4 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C38H62N14O8.ClH/c1-20(2)29(52-32(56)26(12-9-17-47-36(43)44)51-37(58)60-38(4,5)6)33(57)50-25(11-8-16-46-35(41)42)31(55)49-24(10-7-15-45-34(39)40)30(54)48-22-13-14-23-21(3)18-28(53)59-27(23)19-22;/h13-14,18-20,24-26,29H,7-12,15-17H2,1-6H3,(H,48,54)(H,49,55)(H,50,57)(H,51,58)(H,52,56)(H4,39,40,45)(H4,41,42,46)(H4,43,44,47);1H/t24-,25-,26-,29-;/m0./s1 |
InChI Key |
VXACTVORPLMVNO-AZRYXFGXSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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